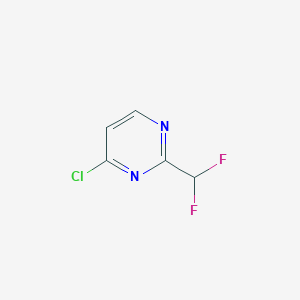

4-Chloro-2-(difluoromethyl)pyrimidine

Descripción

Significance of Fluorine and Chlorine Functionalities in Heterocyclic Chemistry

Fluorine, the most electronegative element, and chlorine, a versatile halogen, impart distinct and often beneficial properties to heterocyclic compounds. The introduction of a difluoromethyl (CHF2) group, in particular, can have a profound impact. It is often considered a bioisostere for hydroxyl, thiol, or amine groups, capable of forming hydrogen bonds which can enhance interactions with biological targets. nih.gov Furthermore, the CHF2 group can increase a molecule's lipophilicity, metabolic stability, and bioavailability. nih.gov

The chlorine atom, typically at the 4-position of the pyrimidine (B1678525) ring, serves as a reactive handle for further chemical modifications. Its susceptibility to nucleophilic aromatic substitution (SNAr) reactions allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for drug discovery programs.

Role of Pyrimidine Scaffolds as Versatile Chemical Building Blocks in Organic Synthesis

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents. The versatility of the pyrimidine core allows for extensive chemical modification, making it an ideal platform for the design and synthesis of new therapeutic agents.

Positioning of 4-Chloro-2-(difluoromethyl)pyrimidine within Contemporary Synthetic Methodologies

4-Chloro-2-(difluoromethyl)pyrimidine emerges as a key intermediate in the synthesis of more complex molecules. Its primary utility lies in its reactivity in nucleophilic substitution and cross-coupling reactions. The electron-withdrawing nature of the difluoromethyl group at the 2-position enhances the electrophilicity of the pyrimidine ring, making the 4-position particularly susceptible to nucleophilic attack. This allows for the regioselective introduction of various substituents.

While specific, detailed synthetic routes for 4-Chloro-2-(difluoromethyl)pyrimidine are not extensively documented in publicly available literature, its synthesis can be conceptually approached through established methods for analogous compounds. A plausible synthetic strategy involves the initial construction of a 2-(difluoromethyl)pyrimidin-4-ol (B13276509) intermediate, followed by a chlorination step.

Conceptual Synthetic Pathway:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclocondensation | A difluoromethylated precursor (e.g., difluoroacetic acid derivative) and a three-carbon unit with an amidine functionality. | 2-(Difluoromethyl)pyrimidin-4-ol |

| 2 | Chlorination | A chlorinating agent such as phosphorus oxychloride (POCl3) or phosgene. google.comgoogle.com | 4-Chloro-2-(difluoromethyl)pyrimidine |

This strategic positioning allows chemists to leverage the reactivity of the chloro group for further elaboration, such as in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.net

Overview of Research Gaps and Opportunities in Difluoromethylated Pyrimidine Chemistry

While the introduction of trifluoromethyl groups into heterocyclic systems is well-established, the chemistry of their difluoromethyl counterparts is a comparatively less explored area, presenting both challenges and significant opportunities.

Current Research Gaps:

Direct and Regioselective Difluoromethylation: The development of efficient and regioselective methods for the direct C-H difluoromethylation of pre-functionalized pyrimidine rings remains an active area of research.

Scalable Synthesis of Precursors: The availability of scalable and cost-effective synthetic routes to key building blocks like 2-(difluoromethyl)pyrimidin-4-ol is crucial for broader applications.

Exploration of Biological Activity: While the potential of difluoromethylated compounds is recognized, a comprehensive exploration of the biological activity of diverse 4-substituted-2-(difluoromethyl)pyrimidine derivatives is still needed.

Opportunities for Future Research:

Development of Novel Catalytic Systems: The design of new catalysts for the efficient and selective synthesis of difluoromethylated pyrimidines would be highly valuable.

Medicinal Chemistry Applications: The synthesis and screening of libraries based on the 4-Chloro-2-(difluoromethyl)pyrimidine scaffold could lead to the discovery of novel drug candidates targeting a range of diseases. The unique properties imparted by the CHF2 group could offer advantages in terms of potency, selectivity, and pharmacokinetic profiles.

Materials Science: The electronic properties of fluorinated pyrimidines suggest potential applications in materials science, an area that is currently underexplored.

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-(difluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c6-3-1-2-9-5(10-3)4(7)8/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCASAEYDLMXRED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261453-07-9 | |

| Record name | 4-chloro-2-(difluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Difluoromethyl Pyrimidine

De Novo Pyrimidine (B1678525) Ring Synthesis with Targeted Functionalization

The de novo synthesis approach involves constructing the pyrimidine heterocycle from acyclic precursors. This strategy is often favored for its ability to install desired substituents at specific positions from the outset, offering a high degree of control over the final molecular architecture. A common pathway involves the formation of a 2-(difluoromethyl)pyrimidin-4-one intermediate, which is subsequently chlorinated.

The most prevalent method for constructing the pyrimidine ring is the cyclocondensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg To synthesize the 2-(difluoromethyl)pyrimidine core, this reaction can be designed in two ways: using a difluoromethylated C-C-C component or a difluoromethylated N-C-N component.

The reaction between a β-keto ester or a related 1,3-dielectrophile and an amidine is a cornerstone of pyrimidine synthesis. organic-chemistry.org In the context of the target molecule, the most direct route involves the condensation of an appropriate β-dicarbonyl compound with 2,2-difluoroacetamidine. For instance, reacting ethyl 3-oxobutanoate with 2,2-difluoroacetamidine hydrochloride under basic conditions would lead to the formation of 2-(difluoromethyl)-6-methylpyrimidin-4-ol. The general mechanism involves the initial attack of the amidine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring.

An alternative, and often more practical, approach involves using a difluoromethylated 1,3-dicarbonyl compound. For example, ethyl 4,4-difluoroacetoacetate can be condensed with various amidines, such as formamidine (B1211174) or acetamidine, to produce pyrimidines with the difluoromethyl group at position 2 already installed. mdpi.com This method allows for variability at other positions of the pyrimidine ring depending on the choice of the amidine. These cyclization reactions are frequently promoted by base or acid catalysis and can sometimes be accelerated using microwave irradiation. mdpi.com

Table 1: Representative Cyclocondensation Reactions for Pyrimidine Ring Formation

| C-C-C Fragment | N-C-N Fragment | Key Conditions | Intermediate Product |

|---|---|---|---|

| Ethyl 4,4-difluoroacetoacetate | Formamidine | Base-catalyzed (e.g., NaOEt in EtOH), reflux | 2-(Difluoromethyl)pyrimidin-4-ol (B13276509) |

| Malonic esters | 2,2-Difluoroacetamidine | Strong base (e.g., NaH), reflux | 2-(Difluoromethyl)pyrimidine-4,6-diol |

| α,β-Unsaturated ketones | 2,2-Difluoroacetamidine | Acid or base catalysis | Substituted 2-(difluoromethyl)dihydropyrimidine |

Once the 2-(difluoromethyl)pyrimidin-4-one (which exists in tautomeric equilibrium with 2-(difluoromethyl)pyrimidin-4-ol) is synthesized, the next critical step is the regioselective introduction of a chlorine atom at the C-4 position. This transformation converts the hydroxyl or oxo group into a versatile leaving group, enabling subsequent nucleophilic substitution reactions.

The most common and effective method for this chlorination is treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). researchgate.netsciprofiles.com The reaction is typically performed by heating the pyrimidinone substrate in neat POCl₃ or in a high-boiling inert solvent. Often, a tertiary amine like N,N-dimethylaniline or triethylamine (B128534) is added to the reaction mixture. sciprofiles.com The amine serves to neutralize the hydrochloric acid (HCl) generated during the reaction, which can prevent unwanted side reactions and drive the equilibrium towards the chlorinated product. The mechanism involves the initial phosphorylation of the pyrimidinol tautomer, creating a highly activated phosphonate (B1237965) ester intermediate which is then readily displaced by a chloride ion.

Other chlorinating reagents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of a polar aprotic solvent like N,N-dimethylformamide (DMF) can also be employed for this conversion.

Table 2: Conditions for Chlorination of 2-(Difluoromethyl)pyrimidin-4-ol

| Reagent | Additive/Solvent | Typical Temperature | Product |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | None (neat) or high-boiling solvent | Reflux (105-110 °C) | 4-Chloro-2-(difluoromethyl)pyrimidine |

| Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux | 4-Chloro-2-(difluoromethyl)pyrimidine |

| Thionyl chloride (SOCl₂) | N,N-Dimethylformamide (catalytic) | Reflux (79 °C) | 4-Chloro-2-(difluoromethyl)pyrimidine |

Installation of the Difluoromethyl Group

Direct electrophilic difluoromethylation of a pyrimidine ring is challenging due to the inherent electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. While electrophilic fluorinating agents like Selectfluor™ are well-established for introducing fluorine atoms onto electron-rich substrates, analogous reagents for delivering an electrophilic "CF₂H⁺" species are not common. mdpi.com This pathway is therefore not a preferred method for the synthesis of the title compound.

Nucleophilic difluoromethylation involves the reaction of a pyrimidine substrate bearing a suitable leaving group at the C-2 position with a nucleophilic "CF₂H⁻" equivalent. For this approach, a starting material such as 2,4-dichloropyrimidine (B19661) would be required.

A prominent source of the difluoromethyl nucleophile is generated from (phenylsulfonyl)difluoromethane (PhSO₂CF₂H). cas.cn Upon treatment with a strong base like potassium tert-butoxide or lithium diisopropylamide (LDA), PhSO₂CF₂H is deprotonated to form the (phenylsulfonyl)difluoromethyl anion. This stabilized anion can then act as a nucleophile, displacing a leaving group (e.g., chloride) at the C-2 position of the pyrimidine ring. Subsequent reductive removal of the phenylsulfonyl auxiliary group would yield the desired 2-(difluoromethyl)pyrimidine product. The electron-withdrawing nature of the pyrimidine ring facilitates this nucleophilic aromatic substitution (SₙAr) reaction.

Radical-mediated pathways have emerged as powerful and versatile tools for the C-H functionalization of heterocycles. rsc.org These methods involve the generation of a difluoromethyl radical (•CF₂H), which is nucleophilic in character and preferentially attacks electron-deficient aromatic systems like pyrimidines. nih.gov

A common and practical precursor for the •CF₂H radical is sodium difluoromethanesulfinate (HCF₂SO₂Na, known as the Langlois reagent) or difluoroacetic acid. The radical can be generated under mild conditions using a variety of methods, including:

Oxidative Generation: Using an oxidant such as tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈). nih.gov

Photoredox Catalysis: Employing a photocatalyst (e.g., an iridium or ruthenium complex) that, upon excitation with visible light, can engage in a single-electron transfer process with the radical precursor. nih.gov

Electrochemical Methods: Utilizing electrochemical oxidation to generate the radical from difluoromethanesulfinate, avoiding the need for chemical oxidants. digitellinc.com

Once generated, the •CF₂H radical adds to an electron-deficient position on the pyrimidine ring, such as C-2 or C-4. For a substrate like 4-chloropyrimidine (B154816), the radical would add to the C-2 position to form a radical intermediate. A subsequent oxidation step, often by an oxidant present in the reaction or by molecular oxygen, leads to the rearomatization of the ring and formation of the final product, 4-chloro-2-(difluoromethyl)pyrimidine. nih.gov

Table 3: Comparison of Difluoromethylation Methods

| Method | Typical Reagent | Pyrimidine Substrate | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic | PhSO₂CF₂H + Base | 2,4-Dichloropyrimidine | Good for SₙAr-type reactions | Requires pre-functionalization with a leaving group; multi-step |

| Radical-Mediated | HCF₂SO₂Na + Initiator | 4-Chloropyrimidine | Direct C-H functionalization possible; mild conditions | Potential for regioselectivity issues |

Difluoromethylation of Pyrimidine Precursors

The introduction of a difluoromethyl (CHF2) group onto a pre-formed pyrimidine ring is a key strategy for synthesizing 4-Chloro-2-(difluoromethyl)pyrimidine. One advanced methodology involves the direct C-H difluoromethylation of heterocyclic compounds through photoredox catalysis. nih.gov This approach avoids the need for pre-functionalized substrates, metals, or additives, offering a more streamlined synthetic route.

In this method, a heterocycle is reacted with a difluoromethyl source, such as sodium difluoromethanesulfinate (CF₂HSO₂Na), in the presence of an organic photosensitizer like Rose Bengal. The reaction is irradiated with visible light, typically from green LEDs, which initiates a radical process. nih.gov Oxygen from the air often serves as a green and sustainable terminal oxidant in the catalytic cycle. nih.gov This technique allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, providing an atom-economical pathway to the desired difluoromethylated products. Although site-selectivity can be a challenge with multiple reactive C-H bonds, the electronics of the pyrimidine ring often direct the functionalization to specific positions. nih.gov

Table 1: Example of Photocatalytic C-H Difluoromethylation of a Heterocycle

| Substrate | Reagent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Heterocycle | CF₂HSO₂Na | Rose Bengal | Green LEDs, DMSO, RT, 24h | Difluoromethylated Heterocycle | 46-71% | nih.gov |

Sequential Functionalization Strategies

The synthesis of 4-Chloro-2-(difluoromethyl)pyrimidine can be approached by carefully ordered sequential functionalization steps. The choice of whether to introduce the chloro or the difluoromethyl group first depends on the availability of starting materials and the directing effects of the existing substituents on subsequent reactions.

Halogenation of Difluoromethylated Pyrimidines

This strategy involves the synthesis of a 2-(difluoromethyl)pyrimidine precursor, followed by the introduction of a chlorine atom at the 4-position. A common and effective method for this transformation is the conversion of a 2-(difluoromethyl)pyrimidin-4-one intermediate into the target 4-chloro derivative.

The key step is a chlorination reaction, frequently accomplished using phosphorus oxychloride (POCl₃), often in the presence of an organic base. google.com The pyrimidin-4-one is heated with POCl₃, which acts as both the chlorinating agent and the solvent. This reaction effectively replaces the hydroxyl group of the tautomeric pyrimidin-4-ol form with a chlorine atom. After the reaction is complete, excess POCl₃ is removed under reduced pressure, and the product is isolated through extraction. google.com This sequence is a well-established and reliable method for producing 4-chloropyrimidines from their corresponding pyrimidinone precursors.

Difluoromethylation of Halogenated Pyrimidines

An alternative and widely used approach is to begin with a readily available halogenated pyrimidine, such as 4-chloropyrimidine, and subsequently introduce the difluoromethyl group at the 2-position. This route leverages the established chemistry of halogenated heterocycles. nih.govacs.org

Direct C-H difluoromethylation, as described in section 2.2.4, is a viable method for this transformation. nih.gov By starting with a 4-chloropyrimidine derivative, the existing chloro-substituent influences the electronic properties of the ring, potentially directing the incoming difluoromethyl radical to the C2 position. This method is advantageous as it builds complexity directly onto a common heterocyclic core. The reaction conditions typically involve a radical difluoromethylating agent and an initiator, which can be photochemical or thermal. rsc.org

Development of Scalable and Efficient Synthetic Routes

The transition from laboratory-scale synthesis to industrial production necessitates the development of routes that are not only high-yielding but also scalable, safe, and efficient. unimi.itresearchgate.net Modern process chemistry focuses on technologies like continuous flow reactors and the principles of green chemistry to meet these demands.

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and complex intermediates. mdpi.com By conducting reactions in a continuously flowing stream through a reactor, this method offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or unstable reactions. acs.org

For the synthesis of 4-Chloro-2-(difluoromethyl)pyrimidine, flow reactors can be applied to critical steps such as difluoromethylation or chlorination. For instance, visible-light-mediated reactions, like the photoredox difluoromethylation, are particularly well-suited for flow chemistry. nih.gov Using photoflow reactors, often constructed from transparent tubing wrapped around a light source, ensures uniform irradiation of the reaction mixture, leading to higher efficiency and reproducibility. This setup allows for safe and scalable production of difluoromethylated heterocycles. nih.gov The generation and use of reactive intermediates can also be performed safely in flow, minimizing the risks associated with their accumulation in large-scale batch reactors. acs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Process Control | Limited; temperature/mixing gradients | Precise control over temperature, time, mixing | mdpi.com |

| Safety | Risk of thermal runaway with exothermic reactions | Enhanced safety, small reaction volume | acs.org |

| Scalability | Challenging; requires process redesign | Straightforward; run for longer time | unimi.itnih.gov |

| Efficiency | Often lower yields, potential for side products | Higher yields, improved selectivity | nih.gov |

Green Chemistry Approaches and Sustainable Synthesis Protocols

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov These principles are increasingly being applied to the synthesis of pyrimidine derivatives. ajgreenchem.com

Key strategies for a greener synthesis of 4-Chloro-2-(difluoromethyl)pyrimidine include:

Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives or employing solvent-free reaction conditions. ajgreenchem.comrsc.org The use of water as a solvent for steps like halogenation, where feasible, represents a significant improvement. nih.gov

Catalysis: Employing catalytic methods, such as the photoredox catalysis mentioned for difluoromethylation, reduces the need for stoichiometric reagents and minimizes waste. nih.gov Using O₂ from the air as the terminal oxidant is a prime example of a green approach. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasonic irradiation can often reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is an excellent example of an atom-economical reaction. nih.gov

By integrating these green chemistry approaches, the synthesis of 4-Chloro-2-(difluoromethyl)pyrimidine can be made more sustainable and environmentally responsible.

Stereoselective and Chemoselective Synthetic Considerations

The strategic synthesis of 4-chloro-2-(difluoromethyl)pyrimidine, a key building block in medicinal chemistry and materials science, necessitates a careful evaluation of stereoselective and chemoselective control. While the target molecule itself is achiral, considerations of stereoselectivity become paramount when it serves as a scaffold for the introduction of chiral moieties. Furthermore, the inherent reactivity of the pyrimidine ring, adorned with both a chloro and a difluoromethyl substituent, presents distinct challenges and opportunities for chemoselective transformations.

Stereoselective Considerations:

The difluoromethyl group at the 2-position of the pyrimidine ring does not constitute a chiral center. Consequently, the synthesis of 4-chloro-2-(difluoromethyl)pyrimidine does not inherently require stereoselective methodologies. However, the true significance of stereoselectivity emerges in the subsequent functionalization of this heterocyclic core. The pyrimidine ring often acts as a foundational structure upon which more complex, and frequently chiral, substituents are installed.

In hypothetical scenarios where a chiral center is introduced, for instance, through the nucleophilic substitution of the chlorine atom at the C4-position with a chiral amine, the stereochemical outcome of the reaction would be of critical importance. The use of chiral catalysts or auxiliaries could be envisaged to control the formation of a specific stereoisomer. While no specific literature detailing such stereoselective reactions on 4-chloro-2-(difluoromethyl)pyrimidine has been identified, the principles of asymmetric synthesis would be applicable.

Chemoselective Considerations:

The pyrimidine ring in 4-chloro-2-(difluoromethyl)pyrimidine possesses multiple reactive sites, making chemoselectivity a key consideration in its synthetic transformations. The primary sites for nucleophilic attack are the carbon atoms at positions 4 and 6, with the chlorine atom at C4 being a particularly good leaving group. The electron-withdrawing nature of the difluoromethyl group at the C2-position further activates the pyrimidine ring towards nucleophilic substitution.

Research on related 4-chloropyrimidine systems provides a framework for understanding the potential chemoselective reactions of 4-chloro-2-(difluoromethyl)pyrimidine. The choice of nucleophile and reaction conditions can dictate the regioselectivity of the substitution. For instance, in nucleophilic aromatic substitution (SNAr) reactions, "hard" nucleophiles (e.g., amines, alkoxides) are expected to preferentially attack the C4-position, leading to the displacement of the chloride. In contrast, "soft" nucleophiles might exhibit different reactivity patterns, although displacement of the chloro group is generally the most facile reaction.

The table below summarizes potential chemoselective transformations at the C4-position of 4-chloro-2-(difluoromethyl)pyrimidine based on analogous systems.

| Nucleophile | Reagent Example | Potential Product | Reaction Type |

| Amine | R-NH2 | 4-amino-2-(difluoromethyl)pyrimidine | SNAr |

| Thiol | R-SH | 4-(alkylthio)-2-(difluoromethyl)pyrimidine | SNAr |

| Alcohol | R-OH | 4-alkoxy-2-(difluoromethyl)pyrimidine | SNAr |

| Organometallic | R-MgBr | 4-alkyl-2-(difluoromethyl)pyrimidine | Cross-coupling |

It is important to note that the difluoromethyl group is generally stable under a variety of reaction conditions, which contributes to the chemoselectivity of reactions targeting other positions on the pyrimidine ring. The C-F bonds in the difluoromethyl group are strong and not easily cleaved, allowing for selective manipulation of the C-Cl bond.

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Difluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-chloro-2-(difluoromethyl)pyrimidine. The chlorine atom at the C-4 position is a good leaving group, and its displacement by various nucleophiles is facilitated by the electron-deficient pyrimidine (B1678525) core. In di- or tri-chlorinated pyrimidines, substitution generally occurs preferentially at the C-4 position. nih.govstackexchange.commdpi.com

4-Chloro-2-(difluoromethyl)pyrimidine readily reacts with a variety of nitrogen-based nucleophiles. For instance, treatment with amines, such as anilines, under acidic conditions can lead to the formation of the corresponding 4-amino-2-(difluoromethyl)pyrimidine derivatives. ntnu.nonih.gov The reaction with hydrazine (B178648) hydrate (B1144303) can also proceed to yield 4-hydrazino-2-(difluoromethyl)pyrimidine, which can be a versatile intermediate for the synthesis of other heterocyclic systems. heteroletters.orgnih.govrsc.org

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Amines (e.g., Aniline) | 4-Amino-2-(difluoromethyl)pyrimidine derivatives | Acidic conditions (e.g., HCl in water or alcohol) ntnu.nonih.gov |

| Hydrazine Hydrate | 4-Hydrazino-2-(difluoromethyl)pyrimidine | Typically heated in a solvent like ethanol (B145695) heteroletters.orgnih.gov |

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the chloride at the C-4 position to form the corresponding ethers. For example, reaction with sodium phenoxide results in the formation of a 4-phenoxy-2-(difluoromethyl)pyrimidine. rsc.org These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.

Similarly, sulfur-based nucleophiles like thiols can react with 4-chloro-2-(difluoromethyl)pyrimidine to yield 4-thioether derivatives. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide, for example, leads to the substitution of the chloro group. rsc.org These reactions often proceed under basic conditions to deprotonate the thiol and enhance its nucleophilicity.

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Alkoxides/Phenoxides | 4-Alkoxy/Phenoxy-2-(difluoromethyl)pyrimidines | Presence of a base (e.g., NaH, K2CO3) rsc.org |

| Thiols | 4-(Alkyl/Aryl)thio-2-(difluoromethyl)pyrimidines | Basic conditions to form the thiolate rsc.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the C-4 position of the pyrimidine ring. mdpi.com

Suzuki Coupling : This reaction involves the coupling of 4-chloro-2-(difluoromethyl)pyrimidine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.netresearchgate.net This method is widely used to introduce aryl and heteroaryl substituents. For 2,4-dichloropyrimidines, the Suzuki coupling reaction shows a regioselective preference for the C4-position. mdpi.comresearchgate.net

Heck Reaction : The Heck reaction couples 4-chloro-2-(difluoromethyl)pyrimidine with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, typically with high stereoselectivity. mdpi.comchim.itdntb.gov.ualibretexts.org

Sonogashira Coupling : This reaction enables the formation of a C-C bond between the C-4 position and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. researchgate.netwikipedia.orgnih.govrsc.org This provides a direct route to 4-alkynyl-2-(difluoromethyl)pyrimidines.

| Reaction | Coupling Partner | Product Type |

|---|---|---|

| Suzuki | Organoboron compound | 4-Aryl/Heteroaryl-2-(difluoromethyl)pyrimidine nih.govmdpi.com |

| Heck | Alkene | 4-Vinyl-2-(difluoromethyl)pyrimidine mdpi.comdntb.gov.ua |

| Sonogashira | Terminal alkyne | 4-Alkynyl-2-(difluoromethyl)pyrimidine researchgate.netwikipedia.org |

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group, while generally stable, can undergo specific reactions.

The hydrogen atom of the difluoromethyl group can be abstracted under certain conditions, such as in radical reactions. nih.gov The resulting difluoromethyl radical can then participate in further transformations. For instance, direct C-H difluoromethylation of heterocycles can be achieved via photoredox catalysis, where a difluoromethyl radical is generated and adds to the heterocycle. nih.gov While this reaction typically introduces a CF₂H group, it demonstrates the potential for radical-mediated reactivity at this site. The deprotonation of the Ar-CF₂H group can also be achieved using a combination of a Brønsted superbase and a Lewis acid to generate a nucleophilic Ar-CF₂⁻ synthon. acs.org

Further Functionalization (e.g., Oxidation, Reduction, Halogenation)

While specific literature on the oxidation, reduction, and halogenation of 4-Chloro-2-(difluoromethyl)pyrimidine is not extensively detailed, its reactivity can be inferred from the general behavior of pyrimidine derivatives and related fluorinated heterocycles.

Oxidation: The pyrimidine ring, being electron-deficient, is generally resistant to oxidative degradation under standard conditions. The nitrogen atoms are the most likely sites for oxidation, potentially forming N-oxides upon treatment with strong oxidizing agents like peroxy acids (e.g., m-CPBA). However, the presence of the electron-withdrawing chloro and difluoromethyl groups would decrease the electron density on the nitrogen atoms, making N-oxidation more challenging compared to unsubstituted pyrimidine.

Reduction: The chloro group at the 4-position can be susceptible to reductive dehalogenation. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) with a hydrogen source, could potentially replace the chlorine atom with a hydrogen atom to yield 2-(difluoromethyl)pyrimidine. The pyrimidine ring itself can be reduced under more forcing conditions, but this typically requires high-pressure hydrogenation or the use of potent reducing agents like sodium in liquid ammonia.

Halogenation: Direct halogenation of the pyrimidine ring in 4-Chloro-2-(difluoromethyl)pyrimidine is unlikely to proceed via a typical electrophilic aromatic substitution mechanism due to the ring's electron-deficient nature. Any further halogenation would likely require harsh conditions and may not be regioselective.

Reactivity at the Pyrimidine Nitrogen Atoms

The nitrogen atoms in the pyrimidine ring are inherently basic and nucleophilic. However, the presence of the electron-withdrawing 4-chloro and 2-difluoromethyl substituents significantly reduces their basicity. Consequently, reactions such as protonation and alkylation (quaternization) at the nitrogen atoms are less favorable compared to unsubstituted pyrimidine.

While quaternization of pyrimidine itself with alkyl halides is a known reaction, 4-Chloro-2-(difluoromethyl)pyrimidine would require more reactive alkylating agents and potentially harsher conditions to form a pyrimidinium salt. The reaction, if successful, would likely occur at the N1 or N3 position, with the specific site being influenced by steric and electronic factors.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring (if applicable)

Electrophilic aromatic substitution (EAS) is generally not a feasible reaction pathway for 4-Chloro-2-(difluoromethyl)pyrimidine. The pyrimidine ring is considered an electron-deficient heterocycle, a characteristic that is further intensified by the presence of the deactivating chloro and difluoromethyl groups. These substituents withdraw electron density from the ring, making it highly resistant to attack by electrophiles.

Typical EAS reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation, which proceed readily with electron-rich aromatic systems, would not be expected to occur under standard conditions. For such reactions to take place on a pyrimidine ring, the presence of strong electron-donating groups is usually required to activate the ring, which is not the case for this molecule.

Radical Reactions Involving 4-Chloro-2-(difluoromethyl)pyrimidine

Radical reactions offer a potential avenue for the functionalization of 4-Chloro-2-(difluoromethyl)pyrimidine. The pyrimidine ring can undergo radical substitution reactions, and the difluoromethyl group itself can be involved in radical processes. For instance, radical-mediated homolytic aromatic substitution could potentially be used to introduce new substituents onto the ring.

Furthermore, radical difluoromethylation reactions are a known method for introducing the CF2H group onto various scaffolds. While this compound already possesses a difluoromethyl group, understanding its behavior in radical environments is crucial. It is plausible that under certain conditions, radical reactions could be initiated at the C-H bond of the difluoromethyl group, although this is generally less reactive than other potential radical reaction sites on the molecule.

Regioselectivity and Chemoselectivity in Multi-Functionalized Pyrimidine Systems

In multi-functionalized pyrimidine systems like 4-Chloro-2-(difluoromethyl)pyrimidine, the concepts of regioselectivity and chemoselectivity are paramount, particularly in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position is the most common site for nucleophilic attack.

Regioselectivity: The C4 position of the pyrimidine ring is generally more activated towards nucleophilic attack than the C2 position. This is due to the ability of the para-nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process through resonance. The electron-withdrawing difluoromethyl group at the C2 position further deactivates this position for nucleophilic attack by destabilizing the adjacent negative charge in a potential intermediate. Therefore, nucleophiles will preferentially attack the C4 position, leading to the displacement of the chloride ion.

Chemoselectivity: In the presence of multiple reactive sites, chemoselectivity becomes a key consideration. For instance, if a nucleophile has the potential to react with both the chloro group and another functional group that might be introduced to the molecule, the reaction conditions can often be tuned to favor one reaction over the other. The inherent reactivity of the 4-chloro position on the electron-deficient pyrimidine ring often allows for selective substitution without affecting other, less reactive functional groups.

The table below summarizes the expected reactivity at different positions of 4-Chloro-2-(difluoromethyl)pyrimidine.

| Position | Type of Reaction | Expected Reactivity | Rationale |

| C4 | Nucleophilic Aromatic Substitution | High | Activated by the pyrimidine ring nitrogens and the electron-withdrawing difluoromethyl group. |

| C2 | Nucleophilic Aromatic Substitution | Low | Deactivated by the adjacent electron-withdrawing difluoromethyl group. |

| C5 | Electrophilic Aromatic Substitution | Very Low | The ring is electron-deficient and deactivated by both substituents. |

| Ring Nitrogens | Alkylation/Quaternization | Low | Basicity is reduced by the electron-withdrawing groups. |

This understanding of the chemical reactivity, regioselectivity, and chemoselectivity of 4-Chloro-2-(difluoromethyl)pyrimidine is crucial for its effective utilization in the synthesis of more complex and potentially biologically active molecules.

Mechanistic Investigations of Reactions Involving 4 Chloro 2 Difluoromethyl Pyrimidine

Elucidation of Nucleophilic Substitution Mechanisms (SNAr)

The most prominent reaction pathway for 4-chloro-2-(difluoromethyl)pyrimidine is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position. The pyrimidine (B1678525) ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the two ring nitrogen atoms and the electron-withdrawing difluoromethyl group at the C2 position. This electronic deficiency makes the carbon atoms of the ring, particularly those bearing a leaving group, highly susceptible to attack by nucleophiles.

The SNAr mechanism on pyrimidine systems is generally understood to proceed through a two-step addition-elimination sequence. numberanalytics.com In the first, typically rate-determining step, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the ring. youtube.comstackexchange.com In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.

For 2,4-disubstituted pyrimidines like the title compound, regioselectivity is a key consideration. Nucleophilic attack predominantly occurs at the C4 position over the C2 position. youtube.comstackexchange.com This preference can be rationalized by examining the stability of the potential Meisenheimer intermediates. Attack at C4 allows the negative charge to be delocalized over both ring nitrogens, providing significant stabilization. stackexchange.com In contrast, attack at C2 would place the negative charge in closer proximity to the two adjacent nitrogen atoms, leading to greater electrostatic repulsion. stackexchange.com Frontier molecular orbital (FMO) theory corroborates this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it the more favorable site for nucleophilic attack. stackexchange.comwuxiapptec.comwuxiapptec.com

While the stepwise mechanism is widely accepted, recent computational and experimental studies on similar systems have suggested that some SNAr reactions may proceed through a concerted (cSNAr) pathway, where bond formation with the nucleophile and bond cleavage with the leaving group occur in a single step without the formation of a stable intermediate. chemrxiv.orgacs.org The exact mechanism for 4-chloro-2-(difluoromethyl)pyrimidine would likely depend on the specific nucleophile, solvent, and reaction conditions.

Table 1: Regioselectivity Factors in SNAr of 2,4-Substituted Pyrimidines

| Factor | Influence on C4 Selectivity | Rationale |

|---|---|---|

| Intermediate Stability | Favors C4 attack | Negative charge in the Meisenheimer complex is delocalized over both ring nitrogens, offering superior stabilization. stackexchange.com |

| Frontier Orbitals (LUMO) | Favors C4 attack | The LUMO coefficient is generally larger at the C4 carbon, indicating it is the more electrophilic site. stackexchange.comwuxiapptec.com |

| Electrostatic Repulsion | Favors C4 attack | Attack at C2 results in greater repulsion between the incoming nucleophile and the lone pairs of the two adjacent nitrogen atoms. stackexchange.com |

| Substituent Effects | Activates the ring | The electron-withdrawing -CHF₂ group at C2 increases the electrophilicity of the entire ring, facilitating the SNAr reaction. numberanalytics.com |

Pathways of Difluoromethyl Group Activation and Transformation

While the C4-chloro group is the primary site for SNAr, the 2-(difluoromethyl) group can also participate in various transformations, typically under different reaction conditions. The activation of the C-F bonds or the C-H bond within the difluoromethyl group can lead to novel functionalizations.

One potential pathway involves the deprotonation of the difluoromethyl group. Although Ar-CF₂H groups are generally not highly acidic, the use of strong superbases in combination with Lewis acids can facilitate deprotonation to form a nucleophilic Ar-CF₂⁻ synthon. acs.org This reactive species can then engage with a variety of electrophiles, enabling the construction of new carbon-carbon bonds at the C2 position and transforming the difluoromethyl group into a difluoromethylene bridge (Ar-CF₂-R). acs.org

Alternatively, radical-based pathways can be employed to activate the difluoromethyl group. Single electron transfer (SET) to the molecule could induce C-F bond cleavage, generating an α,α-difluoromethyl radical. researchgate.netnih.gov This radical intermediate can then be trapped by other molecules, such as alkenes, to form new C-C bonds. researchgate.net Such transformations often utilize visible-light photoredox catalysis under mild conditions. researchgate.netnih.gov While much of this research has focused on activating trifluoromethyl groups, the principles are applicable to difluoromethyl systems, providing a route for defluorinative functionalization. rsc.org

Kinetic and Thermodynamic Studies of Key Reaction Steps

The rate of substitution is highly dependent on several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the pyrimidine ring. Stronger nucleophiles generally lead to faster reaction rates. zenodo.org For instance, kinetic studies on analogous chloropyrimidines have shown that amines react readily, with rates influenced by their basicity and steric hindrance. zenodo.orgrsc.org

Table 2: Representative Kinetic Data for SNAr Reactions of Chloropyrimidines with Amines

| Substrate | Nucleophile | Solvent | Temp (°C) | Second-Order Rate Constant (k₂) |

|---|---|---|---|---|

| 2-Chloropyrimidine | Piperidine | Ethanol (B145695) | 40 | 1.8 x 10⁻⁴ L mol⁻¹ s⁻¹ |

| 2,4-Dichloropyrimidine (B19661) | Morpholine | Ethanol | 60 | 4.5 x 10⁻⁴ L mol⁻¹ s⁻¹ |

| 2-Chloropyrimidine | Aniline | Ethanol | 100 | 1.1 x 10⁻⁵ L mol⁻¹ s⁻¹ |

Note: This table presents generalized data from studies on related chloropyrimidines to illustrate typical reaction kinetics. zenodo.orgrsc.org The specific rates for 4-chloro-2-(difluoromethyl)pyrimidine may vary.

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for mapping the intricate details of reaction mechanisms. wuxiapptec.com For the SNAr reaction of 4-chloro-2-(difluoromethyl)pyrimidine, transition state analysis can precisely model the geometry and energy of the highest-energy point along the reaction coordinate. wuxiapptec.comwuxiapptec.com

Calculations of the reaction energy profile for nucleophilic attack at both the C2 and C4 positions can quantitatively explain the observed regioselectivity. Such analyses consistently show that the calculated energy barrier for the transition state leading to the C4-substitution product is lower than that for the C2-substitution product. wuxiapptec.comwuxiapptec.com This difference in activation energy (ΔΔG‡) directly correlates to the preferential formation of the C4-substituted isomer. wuxiapptec.comwuxiapptec.com

The transition state structure itself resembles the Meisenheimer complex, with a partially formed bond between the nucleophile and the pyrimidine carbon and a partially broken bond with the chlorine atom. researchgate.net Vibrational frequency calculations are used to confirm the identity of a true transition state, which is characterized by having one and only one imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com By mapping the entire reaction coordinate, from reactants to products via the transition state, a complete energetic picture of the mechanism is obtained, providing deep insights into the factors controlling reactivity and selectivity. wuxiapptec.comwuxibiology.com

Applications of 4 Chloro 2 Difluoromethyl Pyrimidine As a Synthetic Building Block

Precursor for Advanced Pyrimidine (B1678525) Derivatives

The presence of a chlorine atom at the 4-position of the pyrimidine ring makes 4-chloro-2-(difluoromethyl)pyrimidine an excellent substrate for nucleophilic aromatic substitution reactions. This reactivity is the foundation for its use in creating a wide array of substituted pyrimidine derivatives.

Synthesis of Multiply Substituted Pyrimidines

The chlorine atom at the C4 position of 4-chloro-2-(difluoromethyl)pyrimidine is readily displaced by a variety of nucleophiles, enabling the synthesis of a diverse range of multiply substituted pyrimidines. The electron-withdrawing nature of the pyrimidine ring and the 2-(difluoromethyl) group facilitates these substitution reactions. This reactivity is analogous to that of other 4-chloropyrimidine (B154816) derivatives, which are known to react with nucleophiles such as amines, alcohols, and thiols.

The general reactivity of halopyrimidines suggests that the chlorine at the 4-position is more susceptible to nucleophilic attack than a halogen at the 2-position. This regioselectivity allows for controlled, stepwise substitution when multiple leaving groups are present, providing a pathway to complex, specifically functionalized pyrimidine cores. While specific studies detailing a broad range of nucleophilic substitutions on 4-chloro-2-(difluoromethyl)pyrimidine are not extensively documented in publicly available literature, the established principles of pyrimidine chemistry strongly support its utility in this regard.

Below is a representative table of potential nucleophilic substitution reactions based on the known reactivity of similar chloropyrimidines.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product |

|---|---|---|

| Primary/Secondary Amine | R¹R²NH, base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, CH₃CN) | 4-(N,N-R¹R²-amino)-2-(difluoromethyl)pyrimidine |

| Alcohol | R-OH, strong base (e.g., NaH), solvent (e.g., THF) | 4-alkoxy-2-(difluoromethyl)pyrimidine |

| Thiol | R-SH, base (e.g., K₂CO₃), solvent (e.g., DMF) | 4-(alkylthio)-2-(difluoromethyl)pyrimidine |

Development of Chiral Pyrimidine Derivatives

The synthesis of chiral pyrimidine derivatives is an area of growing interest due to their potential applications in medicinal chemistry and materials science. While direct asymmetric synthesis starting from 4-chloro-2-(difluoromethyl)pyrimidine is not well-documented, the introduction of chirality can be achieved by reacting the chloropyrimidine with a chiral nucleophile.

For instance, the reaction with a chiral amine or alcohol would lead to the formation of a chiral pyrimidine derivative. This approach allows for the incorporation of a stereocenter into the molecule, which can be crucial for biological activity.

An alternative strategy involves the synthesis of pyrimidines bearing a difluoromethyl group on a chiral side chain. Although this method does not directly utilize 4-chloro-2-(difluoromethyl)pyrimidine as the starting material, it highlights the importance of chiral difluoromethylated pyrimidines in synthetic chemistry. nih.govacs.org

Construction of Fused and Polycyclic Heterocyclic Systems

4-Chloro-2-(difluoromethyl)pyrimidine serves as a key intermediate in the synthesis of more complex, fused heterocyclic systems. The pyrimidine ring can act as a scaffold upon which other rings are built, leading to the formation of bicyclic and polycyclic structures with diverse biological and physical properties.

Pyrazolo[1,5-a]pyrimidine (B1248293) Analogues

The pyrazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore found in numerous biologically active compounds. A common synthetic strategy for constructing this fused ring system involves the condensation of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent.

In a related context, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through the coupling of a substituted 5-chloropyrazolo[1,5-a]pyrimidine (B32228) with a 2-(difluoromethyl)-1H-benzimidazole, demonstrating the incorporation of a difluoromethyl-bearing moiety into this fused system. nih.gov This suggests the potential for 4-chloro-2-(difluoromethyl)pyrimidine to react with aminopyrazoles to form pyrazolo[1,5-a]pyrimidine analogues, although direct examples are not prevalent in the literature. The general reaction would likely proceed via an initial nucleophilic substitution of the chlorine atom by the amino group of the pyrazole, followed by an intramolecular cyclization.

Table 2: General Synthesis of Pyrazolo[1,5-a]pyrimidines

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 3-Aminopyrazole | 1,3-Diketone | Acid or base catalysis | 2,5,7-Trisubstituted pyrazolo[1,5-a]pyrimidine |

Other Fused Heterocycles (e.g., Pyrido[3,4-d]pyrimidines)

The synthesis of other fused pyrimidine systems, such as pyrido[3,4-d]pyrimidines, often involves the construction of the pyridine (B92270) ring onto a pre-existing pyrimidine. This can be achieved through various cyclization strategies. For example, a common approach is the reaction of a 4-aminopyrimidine (B60600) with a suitable three-carbon electrophile.

Alternatively, starting from a pyridine derivative, the pyrimidine ring can be annulated. The synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives has been reported starting from a 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, where the chloro group is displaced by various nucleophiles or used in cross-coupling reactions. nih.gov This highlights the utility of a chloro-substituted fused pyrimidine as a synthetic handle. While a direct synthesis of pyrido[3,4-d]pyrimidines from 4-chloro-2-(difluoromethyl)pyrimidine is not explicitly detailed, the principles of heterocyclic synthesis suggest its potential in such transformations.

Development of Novel Fluorinated Reagents and Ligands from the Compound

The unique electronic properties imparted by the difluoromethyl group make 4-chloro-2-(difluoromethyl)pyrimidine and its derivatives interesting candidates for the development of novel fluorinated reagents and ligands. The electron-withdrawing nature of the CHF₂ group can influence the reactivity and binding properties of the pyrimidine ring.

Currently, there is limited specific information in the scientific literature on the application of 4-chloro-2-(difluoromethyl)pyrimidine as a direct precursor for new fluorinated reagents or ligands. However, the field of fluorine chemistry is rapidly expanding, and the development of new fluorinating agents and fluorinated ligands is an active area of research. Given its structure, derivatives of 4-chloro-2-(difluoromethyl)pyrimidine could potentially be explored as:

Fluorinated Ligands for Catalysis: The pyrimidine nitrogen atoms can act as coordination sites for metal centers. The electronic properties of the difluoromethyl group could modulate the catalytic activity of such metal complexes.

¹⁹F NMR Probes: The presence of the difluoromethyl group provides a handle for ¹⁹F NMR spectroscopy, which could be utilized in the design of probes for biological systems or for monitoring chemical reactions.

Further research is required to fully explore the potential of 4-chloro-2-(difluoromethyl)pyrimidine in these advanced applications.

Role in the Synthesis of Complex Organic Architectures

4-Chloro-2-(difluoromethyl)pyrimidine serves as a valuable synthetic building block for the construction of more complex organic molecules, primarily due to the reactivity of its chlorine atom at the C4 position. The pyrimidine core, substituted with an electron-withdrawing difluoromethyl group, is primed for various chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of functional groups and structural motifs, making it a key intermediate in the synthesis of diverse molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals.

The reactivity of the 4-chloro position on the pyrimidine ring is the cornerstone of its utility. This position is susceptible to displacement by a variety of nucleophiles. This reactivity is analogous to that of similar halogenated pyrimidines, such as 2,4-dichloro-5-trifluoromethylpyrimidine, where regioselective substitution is a key synthetic strategy. In reactions with amines, for instance, conditions can be optimized to favor the displacement of one chlorine atom over another, setting the stage for subsequent functionalization.

A primary application of 4-Chloro-2-(difluoromethyl)pyrimidine is in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, enhanced by the difluoromethyl group, facilitates the attack of nucleophiles at the C4 position. This allows for the direct introduction of amine, ether, and thioether functionalities, which are prevalent in biologically active compounds. For example, reacting 4-Chloro-2-(difluoromethyl)pyrimidine with primary or secondary amines, often in the presence of a non-nucleophilic base, leads to the formation of 4-amino-2-(difluoromethyl)pyrimidine derivatives. These derivatives are important scaffolds in the development of kinase inhibitors and other therapeutic agents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, represent another powerful avenue for elaborating the structure of 4-Chloro-2-(difluoromethyl)pyrimidine. The Buchwald-Hartwig amination, for instance, provides a versatile method for forming carbon-nitrogen bonds. The synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231) from the analogous 2-chloro-4-(difluoromethyl)pyridine (B598245) highlights the feasibility of this approach for related heterocyclic systems. This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the chloro-pyrimidine with an amine, vastly expanding the range of accessible amino-pyrimidine derivatives.

The following table details representative conditions for the synthesis of complex architectures using chloro-pyrimidine building blocks, based on established protocols for analogous compounds.

| Reaction Type | Starting Material | Reagent | Conditions | Product Type |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (Amination) | 4-Chloro-2-(difluoromethyl)pyrimidine | Aromatic Amine (e.g., substituted aniline) | Solvent: tert-Butanol Base: N,N-Diisopropylethylamine (DIPEA) Temperature: 40-80 °C | 2-(Difluoromethyl)-N-arylpyrimidin-4-amine |

| Suzuki-Miyaura Coupling | 4-Chloro-2-(difluoromethyl)pyrimidine | Arylboronic Acid | Catalyst: Pd(PPh3)4 Base: K2CO3 Solvent: Toluene/Ethanol (B145695)/Water | 4-Aryl-2-(difluoromethyl)pyrimidine |

| Buchwald-Hartwig Amination | 4-Chloro-2-(difluoromethyl)pyrimidine | Amine (e.g., tert-butyl carbamate) | Catalyst: Palladium complex Ligand: Buchwald phosphine ligand Base: Strong base (e.g., NaOtBu) | N-(2-(Difluoromethyl)pyrimidin-4-yl)amine derivative |

Advanced Spectroscopic Characterization Techniques Applied to 4 Chloro 2 Difluoromethyl Pyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. For fluorinated pyrimidines, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are particularly powerful.

¹H and ¹⁹F NMR are fundamental for the initial structural verification of 4-Chloro-2-(difluoromethyl)pyrimidine. The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring protons, with their chemical shifts and coupling constants providing information about their electronic environment and spatial relationships. The difluoromethyl group (-CHF₂) introduces a characteristic doublet in the ¹H spectrum due to coupling with the fluorine nucleus, and a corresponding doublet in the ¹⁹F spectrum from coupling to the proton.

Isotopic labeling, where atoms like ¹³C or ¹⁵N are selectively incorporated, is a powerful strategy for simplifying complex spectra and probing reaction mechanisms. nih.govnih.gov In mechanistic studies involving pyrimidine derivatives, labeling can help trace the metabolic fate of the molecule or elucidate the pathways of chemical transformations. nih.gov For instance, using a ¹³C-labeled precursor would allow for the tracking of specific carbon atoms throughout a reaction sequence via ¹³C NMR. Specific isotopic unlabeling, or "reverse labeling," can also be employed to "turn off" selected signals, thereby reducing spectral congestion. nih.gov

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts for 4-Chloro-2-(difluoromethyl)pyrimidine

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | H-5 | ~7.5 - 7.8 | Doublet (d) | J(H-5, H-6) ≈ 5 Hz |

| ¹H | H-6 | ~8.7 - 9.0 | Doublet (d) | J(H-6, H-5) ≈ 5 Hz |

| ¹H | -CHF₂ | ~6.5 - 7.0 | Triplet (t) | ²J(H,F) ≈ 50-55 Hz |

| ¹⁹F | -CHF₂ | ~ -110 to -130 | Doublet (d) | ²J(F,H) ≈ 50-55 Hz |

Note: Predicted values are estimates based on general principles and data for similar fluorinated heterocyclic compounds.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and elucidating the complete bonding framework of a molecule. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 4-Chloro-2-(difluoromethyl)pyrimidine, a cross-peak between the signals of H-5 and H-6 would confirm their adjacent positions on the pyrimidine ring. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached heteronuclei, typically ¹³C. wikipedia.org It is used to assign the carbon signals corresponding to the protonated positions on the pyrimidine ring (C-5 and C-6) and the difluoromethyl carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-4 bonds), which is vital for connecting molecular fragments and assigning quaternary (non-protonated) carbons. sdsu.edu For the target molecule, HMBC would show correlations from the pyrimidine protons (H-5, H-6) to various ring carbons (e.g., C-2, C-4) and from the difluoromethyl proton to the C-2 carbon, confirming the substituent positions. science.gov

Table 2: Expected Key 2D NMR Correlations for 4-Chloro-2-(difluoromethyl)pyrimidine

| Experiment | Correlated Nuclei | Expected Cross-Peaks | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H-5 ↔ H-6 | Confirms adjacency of ring protons. sdsu.edu |

| HSQC | ¹H ↔ ¹³C (¹J) | H-5 ↔ C-5; H-6 ↔ C-6; H(-CHF₂) ↔ C(-CHF₂) | Assigns protonated carbons. wikipedia.org |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | H-5 ↔ C-4, C-6; H-6 ↔ C-4, C-5; H(-CHF₂) ↔ C-2 | Confirms substituent placement and pyrimidine ring structure. science.gov |

Variable Temperature (VT) NMR is a technique used to study dynamic processes in molecules, such as the rotation around single bonds or ring-flipping. vnu.edu.vn Conformational changes that are fast on the NMR timescale at room temperature can be "frozen out" at lower temperatures, leading to observable changes in the spectrum, such as peak broadening or the appearance of new signals. nih.govbiorxiv.org For 4-Chloro-2-(difluoromethyl)pyrimidine, VT-NMR could be employed to investigate the rotational barrier around the C2-CHF₂ bond. If the rotation is hindered, distinct signals for the two fluorine atoms might be observed at low temperatures, which would coalesce into a single signal as the temperature is raised and rotation becomes faster. Analyzing the spectra at different temperatures allows for the calculation of the thermodynamic activation parameters for the dynamic process. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, yield a characteristic pattern that helps to confirm the molecular structure. nih.gov The fragmentation pathways of pyrimidine derivatives are influenced by the substituents on the ring. mdpi.com

For 4-Chloro-2-(difluoromethyl)pyrimidine (C₅H₂ClF₃N₂), the molecular weight is 182.53. HRMS can confirm the molecular formula C₅H₂ClF₃N₂. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. researchgate.net Plausible fragmentation pathways include the loss of a chlorine radical (•Cl), cleavage of the difluoromethyl group (•CHF₂), or the characteristic retro-Diels-Alder fragmentation of the pyrimidine ring, often involving the expulsion of stable neutral molecules like hydrogen cyanide (HCN). researchgate.net

Table 3: Plausible HRMS Fragmentation Pattern for 4-Chloro-2-(difluoromethyl)pyrimidine

| m/z (calculated) | Formula | Proposed Identity/Loss |

|---|---|---|

| 181.9862 | [C₅H₂³⁵ClF₃N₂]⁺ | Molecular Ion [M]⁺ |

| 146.9933 | [C₅H₂F₃N₂]⁺ | [M - Cl]⁺ |

| 131.0044 | [C₄H₂³⁵ClN₂]⁺ | [M - CHF₂]⁺ |

| 104.0155 | [C₃H₂³⁵ClN]⁺ | Fragment from ring cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk The resulting spectra provide a unique molecular "fingerprint" that can be used for identification and structural analysis. nih.gov The vibrational frequencies are sensitive to bond strengths, atomic masses, and molecular symmetry. ias.ac.in

For 4-Chloro-2-(difluoromethyl)pyrimidine, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyrimidine ring and its substituents. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

Pyrimidine ring stretching (νC=C, νC=N): These vibrations occur in the 1600-1400 cm⁻¹ region. ias.ac.in

C-F stretching: Strong absorptions corresponding to C-F stretching in the -CHF₂ group are expected in the 1100-1000 cm⁻¹ region.

C-Cl stretching: The C-Cl stretch will appear as a distinct band in the lower frequency region, typically between 800 and 600 cm⁻¹.

Computational methods are often used alongside experimental data to assign the observed vibrational bands to specific atomic motions within the molecule. nih.gov

Table 4: Representative Vibrational Frequencies for Substituted Pyrimidines

| Frequency Range (cm⁻¹) | Assignment | Reference Compound |

|---|---|---|

| ~3100 | Aromatic C-H stretch | 2-amino-4-chloro-6-methoxypyrimidine nih.gov |

| 1550-1600 | Pyrimidine ring C=N/C=C stretching | 4-chloro-2,6-diaminopyrimidine asianpubs.org |

| 1400-1480 | Pyrimidine ring stretching | 6-chloro-2,4-dimethoxypyrimidine ias.ac.in |

| 1050-1150 | C-F stretch (predicted) | General range for difluoromethyl groups |

| ~780 | C-Cl stretch | 2-amino-4-chloro-6-methoxypyrimidine nih.gov |

Note: Data is based on analogous substituted pyrimidines to illustrate typical frequency ranges.

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. redalyc.org It provides accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. researchgate.net For derivatives of 4-Chloro-2-(difluoromethyl)pyrimidine, this technique can be used to unambiguously assign stereochemistry if chiral centers are present.

Table 5: Illustrative Crystallographic Data for a Substituted Pyrimidine Derivative

| Parameter | Value (Example: N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide vensel.org) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 8.5657 Å, b = 9.3203 Å, c = 18.2134 Å, β = 91.540° |

| Volume (ų) | 1452.9 |

| Z (Molecules per unit cell) | 4 |

Note: This table provides an example of the type of data obtained from an X-ray crystallography experiment on a related pyrimidine derivative to illustrate the technique's output.

Computational and Theoretical Studies on 4 Chloro 2 Difluoromethyl Pyrimidine

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, properties, and reactivity. For 4-chloro-2-(difluoromethyl)pyrimidine, these calculations reveal how the electronegative chlorine atom, the difluoromethyl group, and the nitrogen atoms in the pyrimidine (B1678525) ring influence the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

For 4-chloro-2-(difluoromethyl)pyrimidine, FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attack.

HOMO : The HOMO is expected to be localized over the electron-rich pyrimidine ring and the lone pairs of the nitrogen and chlorine atoms. This indicates that these regions are the most likely to be attacked by electrophiles.

LUMO : The LUMO is anticipated to be distributed over the carbon atoms of the pyrimidine ring, particularly the carbon atom bonded to the highly electronegative chlorine atom (C4). This makes the C4 position the most susceptible to nucleophilic attack, which is a common reaction pathway for chloro-pyrimidines. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for 4-Chloro-2-(difluoromethyl)pyrimidine

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.50 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 7.25 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red typically signifies electron-rich, negative potential regions (attractive to electrophiles), while blue indicates electron-poor, positive potential regions (attractive to nucleophiles). researchgate.netyoutube.com

For 4-chloro-2-(difluoromethyl)pyrimidine, an ESP map would likely show:

Negative Potential (Red) : Concentrated around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs of electrons. A region of negative or near-neutral potential would also be expected around the chlorine atom.

Positive Potential (Blue) : Located on the hydrogen atoms of the difluoromethyl group and the ring hydrogen, as well as on the carbon atom attached to the chlorine (C4), making it a prime site for nucleophilic substitution.

Reaction Pathway Modeling and Energy Profiles of Transformations

Computational chemistry allows for the modeling of entire reaction pathways, providing detailed energy profiles that help elucidate reaction mechanisms and predict outcomes. For 4-chloro-2-(difluoromethyl)pyrimidine, a key transformation to model is the nucleophilic aromatic substitution (SNAr) at the C4 position.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis. Methods like Density Functional Theory (DFT) are commonly used for this purpose. researchgate.net

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H). researchgate.net For 4-chloro-2-(difluoromethyl)pyrimidine, these calculations would predict the specific resonance frequencies for each unique carbon and hydrogen atom, aiding in the interpretation of experimental NMR spectra.

Vibrational Frequencies : Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific bond stretching, bending, or twisting motion. This helps in assigning the absorption bands observed in experimental spectra to specific functional groups, such as C-Cl, C-F, and C=N vibrations.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data

| Parameter | Atom/Bond | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C Chemical Shift | C4-Cl | ~162 ppm | (for comparison) |

| ¹H Chemical Shift | CHF₂ | ~6.8 ppm | (for comparison) |

| IR Frequency | C-F Stretch | ~1100 cm⁻¹ | (for comparison) |

Conformational Analysis and Molecular Dynamics Simulations

While the pyrimidine ring is planar, the difluoromethyl group can rotate around the C-C single bond. Conformational analysis is a computational method used to identify the most stable three-dimensional arrangement (conformer) of the molecule by calculating the energy associated with different rotation angles of this group. This helps determine the molecule's preferred shape in its lowest energy state.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov By simulating the motion of all atoms in 4-chloro-2-(difluoromethyl)pyrimidine in a solvated environment, MD can reveal its flexibility, conformational changes, and interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior in solution than static, gas-phase calculations. nih.gov

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the electronic structure, various quantum chemical descriptors can be calculated to provide a quantitative measure of reactivity and selectivity. These descriptors are often derived from FMO energies and are used in Quantitative Structure-Activity Relationship (QSAR) studies. rsc.org

Key descriptors for 4-chloro-2-(difluoromethyl)pyrimidine include:

Chemical Potential (μ) : Measures the tendency of electrons to escape from the system.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap. A harder molecule is less reactive.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of the molecule.

These descriptors help in systematically comparing the reactivity of 4-chloro-2-(difluoromethyl)pyrimidine with other related compounds and in predicting its behavior in different chemical environments. libretexts.org

Table 3: Calculated Quantum Chemical Descriptors (Hypothetical Values)

| Descriptor | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.875 | Tendency to exchange electrons with the environment. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.625 | Resistance to deformation or change; indicates stability. |

| Global Electrophilicity (ω) | μ² / (2η) | 3.28 | Measures the capacity to accept electrons. |

Future Directions and Emerging Research Avenues for 4 Chloro 2 Difluoromethyl Pyrimidine Chemistry

Exploration of New Catalytic Systems for Functionalization

The functionalization of the 4-Chloro-2-(difluoromethyl)pyrimidine core, primarily through the displacement of the C4-chloro group, is a cornerstone of its synthetic utility. While traditional nucleophilic aromatic substitution (SNAr) is effective, future research is increasingly directed towards transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with greater precision and scope.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, represent a significant area for development. For related 2,4-dihalopyrimidines, the typical reactivity favors substitution at the C4 position. nih.gov Future work will likely focus on developing highly specialized catalytic systems that can overcome this inherent reactivity or even achieve selective functionalization at other positions. Research into bulky N-heterocyclic carbene (NHC) ligands, for instance, has shown promise in controlling regioselectivity in the cross-coupling of other dihaloheteroarenes, a principle that could be applied here. nih.govnih.gov The development of catalysts that are effective at room temperature and tolerant of a wide range of functional groups will be crucial for expanding the synthetic utility of this scaffold. acs.org

Below is a table summarizing potential catalytic cross-coupling reactions for future exploration.

| Coupling Reaction | Reagent Type | Potential Bond Formed | Key Research Focus |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | C-C (sp²) | Broadening substrate scope, functional group tolerance. |

| Buchwald-Hartwig | Amines, Amides | C-N | Accessing novel aminopyrimidines for medicinal chemistry. |